molecular formula C13H18O3 B8745076 4-(6-Hydroxyhexyloxy)benzaldehyde CAS No. 96735-91-0

4-(6-Hydroxyhexyloxy)benzaldehyde

Cat. No.: B8745076
CAS No.: 96735-91-0
M. Wt: 222.28 g/mol
InChI Key: YCKLLCWNZUJZHZ-UHFFFAOYSA-N
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Description

4-(6-Hydroxyhexyloxy)benzaldehyde is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

96735-91-0

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

4-(6-hydroxyhexoxy)benzaldehyde

InChI

InChI=1S/C13H18O3/c14-9-3-1-2-4-10-16-13-7-5-12(11-15)6-8-13/h5-8,11,14H,1-4,9-10H2

InChI Key

YCKLLCWNZUJZHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Hydroxybenzaldehyde (15 g, 122 mmol) was dissolved in 150 ml of NMP. 6-Chlorohexanol (20.16 g 146 mmol), anhydrous potassium carbonate (20.36 g, 146 mmol) and a catalytic amount of potassium iodide were added. The batch was stirred at 90 C for 24 hours. Water was added to the cooled solution, which was subsequently extracted with 3×100 mls of ethyl acetate. The combined organics were washed with 5% KOH (2×100 mls), brine solution and then dried over magnesium sulfate. The concentrated product was then recrystallized from a 1:1 mixture of ethyl acetate/hexane to give 14 g of an off-white solid.
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15 g
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150 mL
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20.16 g
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20.36 g
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Synthesis routes and methods II

Procedure details

To a solution of 40 g (1 mole) of sodium hydroxide in 60 ml of water and 400 ml of ethanol were added 122.12 g (1 mole) of 4-hydroxybenzaldehyde, 30 g of sodium iodide and 136.62 g (1 mole) of 1-chloro-6-hydroxyhexane. The mixture was heated at reflux for 24 hours under a nitrogen atmosphere. After cooling, the mixture was filtered and the solvent was removed under reduced pressure. Water (400 ml) was added to the residue and the mixture was extracted twice with 400 ml of ethyl acetate. The ethyl acetate layers were extracted twice with 200 ml of 5% aq. sodium hydroxide, and once with 200 ml of brine, dried over magnesium sulfate, and the solvent was evaporated. A brown oil (202 g, 91%) was obtained, which crystallized slowly.
Quantity
40 g
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reactant
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122.12 g
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reactant
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30 g
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reactant
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136.62 g
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reactant
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60 mL
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solvent
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400 mL
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solvent
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Yield
91%

Synthesis routes and methods III

Procedure details

2.44 g (0.02 mol) of 4-hydroxybenzaldehyde, 2.73 g (0.02 mol) of 6-chlorohexanol, 1.66 g (0.012 mol) of potassium carbonate and 20 ml of N,N-dimethylformamide were put in a three-neck 50 ml-flask equipped with a stirrer and a thermometer and heated at 100° C. for 2 hours with stirring. The reaction mixture was cooled to room temperature, poured into water containing ice and extracted with ethyl acetate. The resulting extract was dried with anhydrous sodium sulfate, and ethyl acetate was removed therefrom by distillation. The oily residue was allowed to stand at room temperature, whereupon it gradually crystallized. By silica gel thin layer chromatography (using a developer of ethyl acetate), the purity of the crystals was high. The yield of the product was 4.4 g (99.0%).
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2.44 g
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reactant
Reaction Step One
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2.73 g
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reactant
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1.66 g
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20 mL
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